Acetamide, 2-(4-chlorophenoxy)-N-hydroxy-
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Overview
Description
2-(4-chlorophenoxy)-n-hydroxyacetamide: is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chlorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-n-hydroxyacetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide to facilitate the formation of the phenoxyacetic acid derivative. The hydroxylamine reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 2-(4-chlorophenoxy)-n-hydroxyacetamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-chlorophenoxy)-n-hydroxyacetamide can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(4-chlorophenoxy)-n-hydroxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules for pharmaceutical research.
Medicine: In medicinal chemistry, 2-(4-chlorophenoxy)-n-hydroxyacetamide is explored for its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its derivatives are employed as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-n-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
2,4-dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative with two chlorine atoms, used as a herbicide.
2-(4-chlorophenoxy)acetophenone: A compound with a similar phenoxy group but different functional groups.
Uniqueness: 2-(4-chlorophenoxy)-n-hydroxyacetamide is unique due to its hydroxylamine moiety, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
13359-17-6 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO3/c9-6-1-3-7(4-2-6)13-5-8(11)10-12/h1-4,12H,5H2,(H,10,11) |
InChI Key |
PDBUPNZIGMKVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NO)Cl |
Origin of Product |
United States |
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